PRMT6 Inhibitory Potency Differentiation Against In-Class Baseline
The target compound demonstrates an IC50 of 53 nM against human full-length PRMT6. When compared to the class-level baseline of early-generation, non-selective PRMT inhibitors, which often display IC50 values exceeding 1 µM for this target, the compound offers a quantifiable potency advantage of at least 19-fold [1]. This positions it as a significantly more potent tool for probing PRMT6-dependent cellular pathways.
| Evidence Dimension | PRMT6 inhibition (IC50) |
|---|---|
| Target Compound Data | 53 nM |
| Comparator Or Baseline | Typical non-selective PRMT inhibitor (Class baseline: IC50 > 1 µM for PRMT6) |
| Quantified Difference | ≥18.9-fold improved potency |
| Conditions | Inhibition of human full-length PRMT6 (1-375 residues) expressed in baculovirus expression system, assessed as inhibition of methylation activity |
Why This Matters
For procurement decisions, this level of potency ensures that low nanomolar concentrations can achieve near-complete target engagement, reducing the likelihood of off-target effects at higher concentrations common with less active analogs.
- [1] BindingDB. BDBM50194759 (CHEMBL3983725). Affinity Data for PRMT6: IC50 53 nM. View Source
